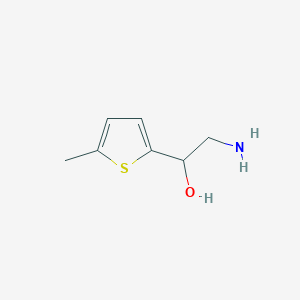

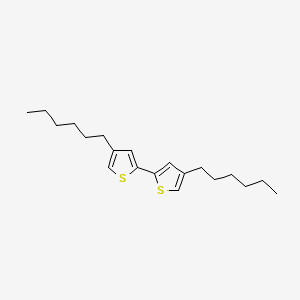

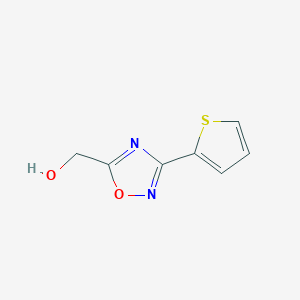

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

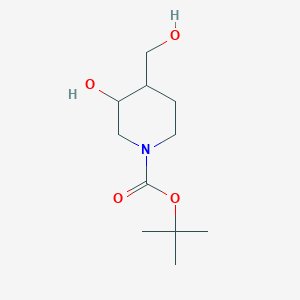

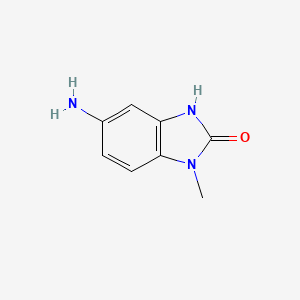

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Studies

Thiophene-substituted 1,3,4-oxadiazoles, including variants similar to (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol, have been explored for their fluorescence properties. Studies reveal their potential as aniline sensors through fluorescence quenching in various solvents. The interaction between these oxadiazoles and aniline suggests their application in detecting aniline via fluorescence methods (Naik, Khazi, & Malimath, 2018).

Chemosensor Development

These compounds have also been characterized as chemosensors for detecting metal ions like Fe2+, Ni2+, and Cu2+. They exhibit selective and sensitive fluorescence responses to these ions, making them promising for future use in detecting these metal ions (Naik et al., 2021).

Anticancer Properties

A series of novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, akin to the compound of interest, have been synthesized and studied for their anticancer properties. These compounds have shown promising cytotoxic activity against various cell lines, indicating their potential in cancer research and treatment (Adimule et al., 2014).

Energy Transfer Studies

Energy transfer studies involving thiophene-substituted 1,3,4-oxadiazoles have been conducted. These studies suggest their use in applications like energy transfer dye lasers and plastic scintillation detectors. The efficiency and photostability of these compounds make them suitable for such advanced applications (Naik et al., 2018).

Crystal Packing Analysis

Research on crystal packing of oxadiazole derivatives has helped in understanding the role of non-covalent interactions in their supramolecular architectures. These insights are crucial for developing materials with desired physical and chemical properties (Sharma et al., 2019).

Optoelectronic Applications

Photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been extensively studied, suggesting their role in photonic, sensor, and optoelectronic devices. These derivatives show promise in enhancing the performance of various electronic and light-based technologies (Naik et al., 2019).

Properties

IUPAC Name |

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c10-4-6-8-7(9-11-6)5-2-1-3-12-5/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURQVSUZJLTVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.